N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C27H29N3O4 and its molecular weight is 459.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine D4 Ligand Potential
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide has shown promise as a potent and selective dopamine D4 ligand. Research indicates that compounds with similar structures, such as N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, exhibit high affinity for dopamine D4 receptors with selectivity over D2 receptors, serotonin 5-HT1A, and adrenergic alpha1 receptors (Perrone et al., 1998).
Anticonvulsant Activity
Compounds structurally related to this compound have been evaluated for anticonvulsant effects. For example, 4-aminobenzamides have been tested in mice for seizures induced by electroshock and pentylenetetrazole, showing significant anticonvulsant activity (Clark et al., 1984).
Polymer Synthesis
In the field of materials science, similar compounds have been used in the synthesis of novel aromatic polyimides. These polyimides, synthesized using diamines structurally related to this compound, have shown solubility in organic solvents and high thermal stability, indicating potential applications in advanced materials (Butt et al., 2005).
Antimicrobial Activity
Related compounds have also demonstrated significant antimicrobial activity. For instance, novel benzamide derivatives have shown considerable antibacterial and antifungal activity, indicating potential applications in the development of new antimicrobial agents (Mandala et al., 2013).
PET Imaging in Alzheimer's Disease
In neuroimaging, radiofluoro-pegylated phenylbenzoxazole derivatives, structurally akin to this compound, have been synthesized and evaluated as probes for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease. These compounds have displayed high affinity for β-amyloid aggregates and potential for detecting plaques in the human brain (Cui et al., 2012).
Sigma Receptor Probes
Compounds with structural similarities have been used as sigma receptor probes. For instance, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs have been radiolabeled and evaluated for binding to sigma receptors, indicating potential applications in studying these receptors in vitro (Xu et al., 2005).
Breast Cancer Imaging
In cancer diagnostics, similar compounds have been explored for their potential in imaging primary breast tumors. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide showed preferential binding to sigma receptors overexpressed on breast cancer cells, suggesting its use in noninvasive assessment of tumor proliferation (Caveliers et al., 2002).
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-32-23-10-7-20(8-11-23)27(31)28-18-24(21-9-12-25-26(17-21)34-19-33-25)30-15-13-29(14-16-30)22-5-3-2-4-6-22/h2-12,17,24H,13-16,18-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLVJBPECQQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.